N'-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide N'-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 899983-32-5
VCID: VC5050021
InChI: InChI=1S/C22H26N4O4S/c27-20(23-7-9-25-10-12-30-13-11-25)21(28)24-17-5-6-18-16(15-17)3-1-8-26(18)22(29)19-4-2-14-31-19/h2,4-6,14-15H,1,3,7-13H2,(H,23,27)(H,24,28)
SMILES: C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3)N(C1)C(=O)C4=CC=CS4
Molecular Formula: C22H26N4O4S
Molecular Weight: 442.53

N'-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

CAS No.: 899983-32-5

Cat. No.: VC5050021

Molecular Formula: C22H26N4O4S

Molecular Weight: 442.53

* For research use only. Not for human or veterinary use.

N'-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide - 899983-32-5

Specification

CAS No. 899983-32-5
Molecular Formula C22H26N4O4S
Molecular Weight 442.53
IUPAC Name N-(2-morpholin-4-ylethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Standard InChI InChI=1S/C22H26N4O4S/c27-20(23-7-9-25-10-12-30-13-11-25)21(28)24-17-5-6-18-16(15-17)3-1-8-26(18)22(29)19-4-2-14-31-19/h2,4-6,14-15H,1,3,7-13H2,(H,23,27)(H,24,28)
Standard InChI Key FEMHWIANPKBENM-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCCN3CCOCC3)N(C1)C(=O)C4=CC=CS4

Introduction

N'-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound featuring a morpholine ring, a thiophene moiety, and a tetrahydroquinoline structure. This compound belongs to the categories of diamines and amide derivatives, which are known for their diverse applications in medicinal chemistry, particularly as potential inhibitors for various biological targets.

Potential Applications and Biological Activity

This compound may have potential applications in scientific research, particularly in medicinal chemistry. Compounds with similar structures can inhibit factors such as coagulation factor Xa by binding to active sites and preventing substrate interaction. This inhibition process typically involves molecular dynamics simulations to provide insights into binding affinities and interaction energies with target proteins.

Research Findings and Future Directions

Research on N'-[2-(morpholin-4-yl)ethyl]-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is focused on its potential role as an inhibitor of specific enzymes or receptors. Further studies are needed to fully explore its pharmacological properties and potential therapeutic applications.

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